molecular formula C19H21NO3 B11423325 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B11423325
M. Wt: 311.4 g/mol
InChI Key: ROEFSBRSJHLQBR-UHFFFAOYSA-N
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Description

3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one: is a heterocyclic compound with a benzoxazole ring and a benzyl group attached to it. The compound’s structure consists of a benzene ring fused with an oxazole ring, and the benzyl group is connected to the oxazole nitrogen. It exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes::

    Iodine-Mediated Synthesis:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient synthetic routes.

Chemical Reactions Analysis

Reactions at the Benzylic Position::

Major Products::
  • The major products formed depend on the specific reaction conditions. For example, bromination yields the corresponding brominated derivative.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for other molecules.

    Biology and Medicine: Research may explore its potential as a pharmacophore or bioactive compound.

    Industry: Applications in materials science, such as polymers or liquid crystals, could be investigated.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific applications. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

  • While detailed information on similar compounds is scarce, we can compare this compound’s structure, reactivity, and properties with other benzoxazoles or benzyl derivatives.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(4-pentoxyphenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H21NO3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-20-17-7-4-5-8-18(17)23-19(20)21/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

ROEFSBRSJHLQBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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